molecular formula C₃₅H₃₄ClNO₂S B1140995 Montelukast methylstyrene CAS No. 918972-54-0

Montelukast methylstyrene

Numéro de catalogue B1140995
Numéro CAS: 918972-54-0
Poids moléculaire: 568.17
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Montelukast methylstyrene is a compound with the molecular formula C35H34ClNO2S . It is also known by other names such as Montelukast Styrene and 2- [1- [ [ (1R)-1- [3- [ (E)-2- (7-chloroquinolin-2-yl)ethenyl]phenyl]-3- (2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid .


Synthesis Analysis

The synthesis of Montelukast methylstyrene has been discussed in several studies . A modified and scalable procedure for the generation of montelukast, based on a novel and useful way of performing the key substitution reaction, has been presented .


Molecular Structure Analysis

The molecular structure of Montelukast methylstyrene is complex, with a molecular weight of 568.2 g/mol . The InChI and SMILES notations provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

While specific chemical reactions involving Montelukast methylstyrene are not detailed in the search results, studies have shown that Montelukast can react with glutathione .


Physical And Chemical Properties Analysis

Montelukast methylstyrene has a molecular weight of 568.2 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .

Applications De Recherche Scientifique

Application in Medicine

Field

This application falls under the field of Medicine , specifically in the treatment of respiratory diseases.

Summary of the Application

Montelukast Sodium, a leukotriene antagonist, is of growing interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . Montelukast Styrene is an impurity of Montelukast .

Methods of Application

Currently, montelukast is commercialized only in oral solid dosage forms, which are favored by adult patients but may pose challenges in administration to children of young age or patients suffering from dysphagia .

Results or Outcomes

The review presents a comprehensive revision of scientific reports and patents on emerging strategies for the delivery of montelukast. A common ground to these reports is the pursuit of enhanced montelukast performance, by increasing its bioavailability and physico-chemical stability .

Application in Analytical Chemistry

Field

This application falls under the field of Analytical Chemistry , specifically in the development and validation of analytical methods for Montelukast.

Summary of the Application

A method has been developed for the quantification of Montelukast in human plasma using HPLC coupled with ESI-MS/MS .

Methods of Application

The method involves the use of a Thermo ScientificTM SOLATM SAX SPE 96 well plate and a Thermo ScientificTM AccucoreTM C8 HPLC column for the extraction and analysis of Montelukast in human plasma .

Results or Outcomes

The sample preparation was fast, reproducible, and accurate .

Application in Exercise-Induced Bronchoconstriction Prevention

Field

This application falls under the field of Sports Medicine , specifically in the prevention of exercise-induced bronchoconstriction (EIB).

Summary of the Application

Montelukast is used to prevent exercise-induced bronchoconstriction (EIB) in patients who are 6 years of age and older . This condition is common in people with asthma and can cause symptoms such as coughing, wheezing, and shortness of breath during or after exercise.

Methods of Application

The medication is typically taken orally about two hours before exercising to prevent EIB .

Results or Outcomes

Montelukast has been shown to be effective in preventing EIB in many patients, allowing them to participate in physical activities without experiencing bronchoconstriction .

Application in Allergic Rhinitis Treatment

Field

This application falls under the field of Allergology , specifically in the treatment of allergic rhinitis.

Summary of the Application

Montelukast is used for the relief of symptoms of seasonal allergic rhinitis in patients 2 years of age and older, and perennial allergic rhinitis in patients 6 months of age and older .

Methods of Application

The medication is typically taken orally once a day to control the symptoms of allergic rhinitis .

Results or Outcomes

Montelukast has been shown to be effective in reducing symptoms of allergic rhinitis, including sneezing, stuffy nose, runny nose, and itching of the nose .

Application in Asthma Therapy

Field

This application falls under the field of Pulmonology , specifically in the treatment of asthma.

Summary of the Application

Montelukast is a leukotriene receptor antagonist used as part of an asthma therapy regimen . It helps to reduce inflammation and may be used to prevent asthma attacks in adults and children at least 2 years old .

Methods of Application

Montelukast is usually taken once every evening, with or without food . It is not a fast-acting rescue medicine for asthma attacks and needs to be taken daily to work properly .

Results or Outcomes

The use of such leukotriene receptor antagonists like montelukast is typically in addition to or complementary with the use of inhaled corticosteroids or other agents in asthma step therapy . It sees extensive use worldwide via millions of prescriptions annually .

Application in Analytical Chemistry

Field

This application falls under the field of Analytical Chemistry , specifically in the development of analytical methods for Montelukast.

Summary of the Application

Montelukast Styrene is a Montelukast impurity . It is used in the development of analytical methods for Montelukast .

Methods of Application

A method has been developed for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .

Results or Outcomes

The method provides a simple, rugged, and sensitive way for determining the Montelukast Sodium-related impurities .

Safety And Hazards

Montelukast is generally considered safe, but there are concerns regarding adverse drug reactions, including the rare occurrence of Churg-Strauss syndrome and the possibility of neuropsychiatric events such as anxiety, depression, sleep disturbance, and suicidality . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Propriétés

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGQICNFACCGPR-LDXVMNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238751
Record name Montelukast methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montelukast methylstyrene

CAS RN

918972-54-0
Record name Montelukast methylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918972540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-[1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-(2-isopropenyl-phenyl)-propylsulfanylmethyl]-cyclopropyl}-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONTELUKAST METHYLSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EKP57W1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.